molecular formula C10H14N2OSi B2914175 2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]- CAS No. 71189-77-0

2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-

Cat. No. B2914175
CAS RN: 71189-77-0
M. Wt: 206.32
InChI Key: CCGQMBNGDWDQFC-UHFFFAOYSA-N
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Description

2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C10H14N2OSi . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]- consists of a pyridine ring attached to an acetonitrile group, with a trimethylsilyl group attached to the oxygen atom . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .


Chemical Reactions Analysis

The trimethylsilyl group in 2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]- can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .

Scientific Research Applications

Mass Spectrometry Applications

A study by Tulloch (1985) highlights the use of pyrrolidides, which includes derivatives of 2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-, in mass spectrometry. The research focused on the mass spectra of pyrrolidides of oxy and hydroxy octadecanoic acids and their trimethylsilyl (TMS) ethers, demonstrating variations in amide- and substituent-directed fragmentation based on the substituent's position on the carbon chain. The study provides valuable insights into the use of these compounds in mass spectrometric analysis (Tulloch, 1985).

Surface Reactivity Studies

Lorenzelli et al. (1980) investigated the surface reactivity of hematite (α-Fe2O3) with adsorbed electron-donor organic molecules, including acetonitrile, a related compound to 2-Pyridineacetonitrile. This study provides insights into the chemical interactions and transformations of organic molecules on metal oxide surfaces, which can be relevant for understanding the reactivity of similar nitrile compounds (Lorenzelli, Busca, & Sheppard, 1980).

Molecular Structure Analysis

Jansone et al. (2007) described the molecular and crystal structure of compounds closely related to 2-Pyridineacetonitrile. This research provides insights into the molecular structures and conformations of similar nitrile compounds, contributing to a deeper understanding of their chemical behavior and potential applications in various fields (Jansone et al., 2007).

Reactivity in Organic Synthesis

Kim, Lantrip, and Fuchs (2001) explored the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters, related to 2-Pyridineacetonitrile. Their findings contribute to the understanding of the reactivity of such compounds in organic synthesis, which can be crucial in developing new synthetic methods and applications (Kim, Lantrip, & Fuchs, 2001).

properties

IUPAC Name

2-pyridin-2-yl-2-trimethylsilyloxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OSi/c1-14(2,3)13-10(8-11)9-6-4-5-7-12-9/h4-7,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGQMBNGDWDQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C#N)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-

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